Crebanine

Beschreibung

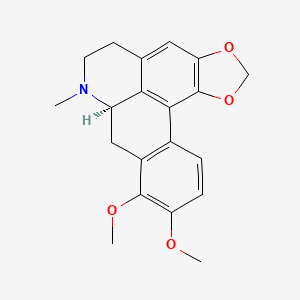

Structure

3D Structure

Eigenschaften

IUPAC Name |

(12R)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDQDNQWGQFIAO-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25127-29-1 | |

| Record name | Crebanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25127-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: Crebanine – Structural Elucidation and Pharmacophore Analysis

The following technical guide details the structural, chemical, and pharmacological profile of Crebanine.

Executive Summary

Crebanine (CAS: 25127-29-1) is a bioactive aporphine alkaloid predominantly isolated from the tubers of Stephania venosa and Stephania cephalantha. Structurally characterized by a 1,2-methylenedioxy-9,10-dimethoxy substitution pattern on the aporphine skeleton, Crebanine exhibits a diverse pharmacological profile. It acts as a multi-target agent, demonstrating efficacy as a Class I anti-arrhythmic via Na⁺ channel blockade, an anti-cancer agent through PI3K/Akt/FoxO3a pathway modulation, and a moderate acetylcholinesterase (AChE) inhibitor. This guide provides a rigorous analysis of its chemical structure, isolation protocols, and mechanistic pathways to support translational research.

Structural Characterization & Physicochemical Properties[1]

Chemical Structure

Crebanine belongs to the aporphine class of isoquinoline alkaloids. Its core structure features a tetracyclic framework with a stereogenic center at position 6a (often denoted as C-7 in systematic nomenclature depending on the numbering scheme). The natural product is the

-

Systematic Name:

-1,2-methylenedioxy-9,10-dimethoxy-6-methyl-4,5,6a,7-tetrahydro-6H-dibenzo[de,g]quinoline. -

Molecular Formula:

-

Molecular Weight: 339.39 g/mol

-

Stereochemistry:

-configuration at the bridgehead carbon (C-6a).

Spectral Signatures (Identification)

Precise identification relies on NMR spectroscopy.[1] The following chemical shifts are diagnostic for the Crebanine scaffold in

| Nucleus | Position/Group | Chemical Shift ( | Multiplicity | Structural Insight |

| ¹H | Methylenedioxy | 6.03 / 5.90 | s (2H) | Characteristic -O-CH₂-O- bridge at C1/C2 |

| ¹H | H-3 | 6.51 | s (1H) | Aromatic proton ortho to methylenedioxy |

| ¹H | H-8, H-11 | 6.78, 7.99 | s / d | Aromatic protons on ring D |

| ¹H | N-CH₃ | 2.56 | s (3H) | N-methyl group (tertiary amine) |

| ¹H | O-CH₃ (x2) | 3.86, 3.78 | s (6H) | Methoxy groups at C9, C10 |

| ¹³C | C-1, C-2 | ~146.0 - 148.0 | - | Oxygenated aromatic carbons (Methylenedioxy) |

| ¹³C | -O-CH₂-O- | 100.8 | - | Methylenedioxy carbon |

| ¹³C | N-CH₃ | 43.8 | - | N-methyl carbon |

Physicochemical Data[3][8][10]

-

Solubility: Soluble in chloroform, ethanol, DMSO; poorly soluble in water.

-

pKa: Basic (tertiary amine), forms salts with mineral acids (e.g., Crebanine hydrochloride).

-

Appearance: Colorless needles or crystalline powder.

Biosynthesis and Isolation Protocols

Biosynthetic Origin

Crebanine is derived from the benzylisoquinoline pathway. The precursor (S)-Reticuline undergoes oxidative coupling (phenol-coupling) to form the aporphine skeleton.

Pathway Logic:

-

Condensation: Tyrosine

Dopamine + 4-HPAA -

Methylation: Sequential O- and N-methylation yields (S)-Reticuline .[2]

-

Cyclization: Oxidative coupling (C-C bond formation) between the isoquinoline and benzyl rings creates the aporphine core (Corytuberine/Magnoflorine intermediates).

-

Modification: Methylenedioxy bridge formation (CYP450 dependent) and O-methylation yield Crebanine.

Isolation Protocol: Stephania venosa

The following protocol is a validated method for isolating Crebanine with high purity (>95%) for research use.

Reagents: Ethanol (95%), HCl (5%), Ammonia (25%), Chloroform, Silica Gel 60.

Step-by-Step Methodology:

-

Extraction: Macerate dried, powdered tubers of Stephania venosa (1 kg) in Ethanol (5 L) for 72 hours at room temperature. Filter and concentrate under reduced pressure to obtain the crude ethanolic extract.

-

Acid-Base Partitioning (Alkaloid Enrichment):

-

Dissolve crude extract in 5% HCl (500 mL). Filter to remove non-alkaloidal lipids/resins.

-

Basify the filtrate with 25% Ammonia solution to pH 9-10.

-

Extract the aqueous basic phase with Chloroform (

mL). -

Combine organic layers, dry over anhydrous

, and evaporate to yield the Total Alkaloid Fraction .

-

-

Chromatographic Purification:

-

Load the alkaloid fraction onto a Silica Gel 60 column.

-

Mobile Phase Gradient: Start with 100% Chloroform, gradually increasing Methanol (0%

10%). -

Fraction Collection: Crebanine typically elutes at 2-5% Methanol/Chloroform. Monitor fractions via TLC (Dragendorff’s reagent visualization).

-

-

Crystallization: Recrystallize Crebanine-rich fractions from Ethanol/Diethyl ether to yield pure crystals.

Figure 1: Isolation workflow for Crebanine from Stephania venosa.

Pharmacological Mechanisms & SAR

Crebanine acts as a "privileged structure," interacting with multiple biological targets due to its rigid tetracyclic skeleton and basic nitrogen.

Anti-Cancer Mechanism (PI3K/Akt Axis)

Crebanine exhibits potent antiproliferative activity against leukemic (HL-60) and glioblastoma cells.

-

Mechanism: It functions as a PI3K/Akt inhibitor. By blocking the phosphorylation of Akt, it prevents the downstream phosphorylation of FoxO3a.

-

Causality: Unphosphorylated FoxO3a translocates to the nucleus, upregulating pro-apoptotic genes (Bim, p27Kip1) and downregulating Cyclin D1, leading to G1 cell cycle arrest and apoptosis.

-

Efficacy:

values range from 10-30

Anti-Arrhythmic Activity (Ion Channel Blockade)

-

Target: Voltage-gated Sodium Channels (

). -

Effect: Crebanine inhibits the sodium current (

) in a concentration-dependent manner ( -

Classification: It behaves similarly to Class I anti-arrhythmic agents (e.g., Lidocaine), reducing the maximum rate of depolarization (

) of phase 0 of the action potential.

Structure-Activity Relationship (SAR)

-

C1/C2 Methylenedioxy: Essential for lipophilicity and membrane permeability; modification often reduces potency.

-

C6a Stereochemistry: The

-configuration is crucial for receptor binding affinity (e.g., -

N-Methylation: The quaternary ammonium derivatives (N-methyl salts) typically show reduced membrane permeability but higher potency against AChE compared to the tertiary amine.

Figure 2: Dual mechanistic pathways of Crebanine in oncology and cardiology.

Experimental Assays

Cytotoxicity Assay (MTT Protocol)

To validate the anti-proliferative effect of Crebanine:

-

Seeding: Seed HL-60 cells (

cells/well) in 96-well plates. -

Treatment: Treat with Crebanine (0, 10, 25, 50, 100

) for 24 and 48 hours. -

Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

-

Mix: Phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and Crebanine sample.

-

Enzyme: Add AChE enzyme (0.05 U/mL). Incubate for 10 min.

-

Substrate: Add Acetylthiocholine iodide (ATCI).

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

Calculation: % Inhibition =

.

References

- Intayoung, P., et al. (2016). Anti-inflammatory activities of crebanine by inhibition of NF-κB and AP-1 activation through suppressing MAPKs and PI3K/Akt signaling in LPS-stimulated RAW264.7 macrophages. Phytomedicine.

-

Wongsirisin, P., et al. (2012). Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

-

PubChem. (n.d.). Crebanine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Kongkiatpaiboon, S., et al. (2016). Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa. Natural Product Communications. Retrieved from [Link]

Sources

Technical Comparative Analysis: Crebanine vs. Stephanine Biological Activity

Executive Summary

This technical guide provides a rigorous comparative analysis of Crebanine and Stephanine , two prominent aporphine alkaloids isolated from the Stephania genus (e.g., Stephania venosa, Stephania yunnanensis). While both share a tetracyclic aporphine scaffold and exhibit significant anti-inflammatory and analgesic properties, they diverge in their primary pharmacological applications.

Crebanine has emerged as a potent lead compound in oncology (targeting the PI3K/Akt pathway) and neuropharmacology (Acetylcholinesterase inhibition). Stephanine , while sharing the anti-inflammatory profile via NF-κB modulation, is often analyzed as a biosynthetic intermediate or co-metabolite with a distinct toxicity and potency profile. This guide synthesizes their mechanisms of action (MOA), quantitative potency data, and isolation protocols to support translational research.

Chemical Profile & Structural Activity Relationship (SAR)

Both compounds belong to the aporphine class of isoquinoline alkaloids. Their biological activity is heavily influenced by the planarity of the aporphine ring and substituents at the C-1, C-2, and N-6 positions.

| Feature | Crebanine | Stephanine |

| Chemical Class | Aporphine Alkaloid | Aporphine Alkaloid |

| Key Structural Motif | Methylenedioxy group (often at C1-C2) | Methoxy/Hydroxy substitution patterns |

| Lipophilicity | High (BBB penetrant) | Moderate to High |

| Primary Source | Stephania venosa, S. yunnanensis | Stephania japonica, S. venosa |

SAR Insight: The quaternary nitrogen or specific steric substitutions in Crebanine enhance its interaction with the anionic site of Acetylcholinesterase (AChE), a critical factor in its investigation for Alzheimer's disease therapy.

Pharmacological Mechanisms: A Deep Dive

Oncology: Crebanine-Mediated Apoptosis

Crebanine exhibits significant cytotoxicity against glioblastoma (GBM), leukemic (HL-60), and cervical cancer lines. Its primary mechanism involves the downregulation of the PI3K/Akt signaling pathway , leading to G1 cell cycle arrest and apoptosis.

-

Mechanism: Crebanine suppresses the phosphorylation of Akt, subsequently activating FoxO3a and increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).

-

Outcome: Mitochondrial membrane potential loss

Caspase-3/8/9 cleavage

Neuropharmacology: AChE Inhibition

Both alkaloids inhibit AChE, but Crebanine is frequently cited as the more potent inhibitor in comparative studies of S. venosa extracts.

-

Crebanine IC50: ~86.6 µg/mL (varies by assay conditions).

-

Mechanism: Mixed-mode inhibition binding to both the catalytic and peripheral anionic sites of AChE.

Inflammation & Analgesia: Shared Pathways

Both Crebanine and Stephanine demonstrate potent analgesic effects mediated by opioid receptors (blocked by naloxone) and anti-inflammatory effects via the inhibition of NF-κB and NO production in LPS-stimulated macrophages.

Visualization: Crebanine Signaling Pathway[2][3]

The following diagram illustrates the mechanistic cascade of Crebanine in cancer cells, specifically highlighting the PI3K/Akt axis suppression.

Figure 1: Crebanine-induced apoptotic signaling pathway via PI3K/Akt suppression and FoxO3a activation.

Quantitative Data Comparison

The following table synthesizes data from multiple studies involving Stephania species extracts.

| Parameter | Crebanine | Stephanine | Notes |

| AChE Inhibition (IC50) | 86.6 µg/mL | > 90 µg/mL | Crebanine shows superior potency in direct comparisons of S. venosa fractions. |

| Cytotoxicity (HL-60) | High (IC50 < 10 µg/mL) | Moderate | Crebanine is the primary cytotoxic agent in tuber extracts. |

| Analgesic Mechanism | Opioid Receptor Agonism | Opioid Receptor Agonism | Both effects are naloxone-reversible. |

| Acute Toxicity (LD50) | ~9.38 mg/kg (i.v. mice) | ~9.25 mg/kg (i.v. mice) | Both exhibit narrow therapeutic indices requiring precise dosing. |

| Anti-inflammatory | Inhibits NO, IL-6, TNF-α | Inhibits NO, IL-6, TNF-α | Comparable efficacy in LPS-induced macrophage models. |

Experimental Protocols

Protocol A: Isolation from Stephania venosa Tubers

Objective: Isolate high-purity Crebanine and Stephanine for bioassays. Expertise Note: Aporphine alkaloids are sensitive to oxidation. Perform all evaporation steps under reduced pressure at temperatures < 45°C.

-

Extraction:

-

Macerate dried, powdered tubers (500 g) in Methanol (MeOH) (3 x 1.5 L) for 72 hours at room temperature.

-

Filter and evaporate solvent to yield crude methanolic extract.[2]

-

-

Acid-Base Partitioning (Critical for Alkaloid Enrichment):

-

Dissolve crude extract in 5% HCl.

-

Partition with CHCl3 to remove non-alkaloidal lipids (discard organic layer).

-

Basify aqueous layer to pH 9-10 using conc. NH4OH.

-

Extract exhaustively with CHCl3. Dry over anhydrous Na2SO4 and evaporate to yield Total Alkaloid Fraction .

-

-

Chromatographic Separation:

-

Stationary Phase: Silica gel 60 (70–230 mesh).[2]

-

Mobile Phase: Gradient elution with Ethyl Acetate (EtOAc) : Dichloromethane (DCM) (Start 10:90

100:0). -

Detection: TLC sprayed with Dragendorff’s reagent (Orange spots indicate alkaloids).

-

Crebanine typically elutes in early-to-mid polarity fractions; Stephanine often requires higher polarity or subsequent purification.

-

-

Polishing:

-

Use Sephadex LH-20 (eluted with MeOH) to remove pigment impurities and separate structural isomers.

-

Protocol B: Ellman’s Acetylcholinesterase (AChE) Assay

Objective: Determine IC50 values for neuroprotective assessment. Trustworthiness: This protocol uses a self-validating blank correction to account for non-enzymatic hydrolysis of the substrate.

-

Reagent Prep:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0). Why pH 8.0? Optimal for electric eel AChE activity.

-

Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) containing 0.1 M NaCl and 0.02 M MgCl2.

-

-

Plate Setup (96-well):

-

Blank: 140 µL Buffer + 20 µL Sample (Solvent only).

-

Control: 120 µL Buffer + 20 µL Enzyme (0.2 U/mL) + 20 µL DTNB + 20 µL Solvent.

-

Test: 120 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 20 µL Inhibitor (Crebanine/Stephanine).

-

-

Reaction:

-

Incubate Enzyme + Inhibitor for 15 mins at 25°C before adding substrate (allows binding to active site).

-

Add 20 µL ATCI to initiate reaction.

-

-

Measurement:

-

Monitor absorbance at 405 nm kinetically for 20 minutes.

-

Calculation: % Inhibition =

.

-

Visualization: Isolation Workflow

Figure 2: Step-by-step isolation workflow for obtaining high-purity aporphine alkaloids.

References

-

Nantapap, S., et al. (2010). Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa. PubMed.[3] Link

-

Kongkiatpaiboon, S., et al. (2016). Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa.[4] Natural Product Communications.[4] Link

-

Wang, L., et al. (2022). The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses.[3][5][6] Frontiers in Pharmacology.[3][5] Link

-

Makarasen, A., et al. (2011). Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa. Planta Medica.[5] Link

-

Rojsanga, P., et al. (2012). Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa. Journal of Applied Pharmaceutical Science. Link

Sources

- 1. Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Crebanine Modulation of NF-κB Signaling

Targeting p65 Ser536 Phosphorylation in Pro-Inflammatory Cascades

Executive Summary

This technical guide analyzes the anti-inflammatory pharmacodynamics of Crebanine , an aporphine alkaloid derived from Stephania venosa. Unlike broad-spectrum anti-inflammatories that often indiscriminately block upstream signaling, Crebanine exhibits a nuanced mechanism of action. Current pharmacological data suggests it functions as a modulator of transcriptional competence rather than a simple translocation blocker.

Specifically, Crebanine inhibits the production of pro-inflammatory mediators (NO, PGE2, IL-6, TNF-α) in LPS-stimulated macrophages.[1][2][3][4] Its primary molecular impact is the suppression of NF-κB p65 phosphorylation at Serine 536 , a critical post-translational modification required for maximal transcriptional activity, while notably sparing the nuclear translocation of the complex in some contexts. This distinct mechanism offers a pathway to dampen cytokine storms without fully ablating basal NF-κB functions required for cell survival.

Molecular Characterization & Origin

-

Primary Source: Stephania venosa (Menispermaceae), a tuberous plant used in traditional ethnomedicine for analgesic and anti-inflammatory purposes.[9]

-

Structural Significance: The aporphine scaffold allows for interaction with multiple kinase domains. Structural derivatives (e.g., 10,11-dibromocrebanine) are currently being explored to optimize the therapeutic index and half-life.

Mechanistic Deep Dive: The NF-κB & MAPK Axis

The Canonical vs. Crebanine-Modulated Pathway

In the canonical LPS-induced pathway, TLR4 activation triggers a kinase cascade involving MAPKs (ERK, JNK, p38) and the PI3K/Akt axis. These converge to activate the IKK complex, leading to IκBα degradation and the release of the NF-κB dimer (p65/p50).

The Crebanine Interception: Experimental evidence indicates that Crebanine does not necessarily prevent the degradation of IκBα or the subsequent nuclear entry of p65.[4] Instead, it exerts a "transcriptional brake" by:

-

Inhibiting MAPK/Akt Upstream: It suppresses the phosphorylation of ERK1/2, JNK, p38, and Akt.

-

Targeting p65 Ser536: It specifically reduces the phosphorylation of the p65 subunit at Ser536. This residue, located in the transactivation domain (TAD), is essential for the recruitment of co-activators (e.g., p300/CBP). Without this phosphorylation, nuclear p65 is transcriptionally inert regarding specific pro-inflammatory genes.

Pathway Visualization

Figure 1: Signal transduction map illustrating Crebanine's interception of the NF-κB pathway. Note the specific blockade of Ser536 phosphorylation despite translocation.[4]

Comparative Efficacy & Data Synthesis

The following data summarizes the inhibitory profile of Crebanine in RAW 264.7 macrophages stimulated with LPS (1 µg/mL).

| Molecular Target | Effect of Crebanine | Mechanistic Implication |

| NF-κB p65 | ↓ Phosphorylation (Ser536) | Reduces transcriptional efficiency of the NF-κB complex.[4] |

| NF-κB Translocation | ↔ No Significant Change | Suggests Crebanine is not a nuclear import blocker (unlike many steroids). |

| IκBα | ↔ No Effect on Degradation | Confirms the IKK complex is not the primary direct target. |

| MAPKs (ERK/JNK/p38) | ↓↓ Phosphorylation | Broad suppression of upstream stress signaling. |

| Akt | ↓↓ Phosphorylation | Inhibition of the PI3K/Akt survival/inflammatory axis. |

| iNOS / NO | ↓↓ Expression / Release | Direct reduction in oxidative stress mediators. |

| COX-2 / PGE2 | ↓↓ Expression / Release | Reduction in arachidonic acid pathway inflammation. |

| Cytokines (IL-6, TNF-α) | ↓↓ Secretion | Downstream functional outcome of transcriptional blockade.[3][4] |

Experimental Protocols for Validation

To rigorously validate Crebanine's effects in a drug development setting, the following self-validating protocols are recommended.

Cell Model Setup (RAW 264.7 Macrophages)

-

Objective: Establish a robust inflammatory baseline.

-

Culture: Maintain cells in DMEM + 10% FBS. Use cells only between passages 3–10 to ensure phenotypic stability.

-

Induction:

-

Seed cells at

cells/well in 6-well plates. -

Pre-treatment: Incubate with Crebanine (10–50 µM) for 1 hour prior to stimulation. Rationale: Allows the compound to permeate and interact with kinases before the inflammatory cascade initiates.

-

Stimulation: Add LPS (1 µg/mL) and incubate for specific timepoints:

-

15–30 min: For MAPK/Akt/NF-κB phosphorylation analysis.

-

24 hours: For NO, PGE2, and Cytokine accumulation.

-

-

Western Blotting: The Phosphorylation Checkpoint

-

Objective: Distinguish between translocation blockade and phosphorylation inhibition.

-

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (NaF, Na3VO4) . Critical: Without phosphatase inhibitors, the Ser536 signal acts as a false negative.

-

Nuclear/Cytosolic Fractionation:

-

Use a commercial fractionation kit or hypotonic lysis (Cytoplasmic) followed by high-salt extraction (Nuclear).

-

Validation Markers: Blot for Lamin B1 (Nuclear loading control) and GAPDH/β-actin (Cytosolic loading control).

-

-

Target Antibodies:

-

Primary: Anti-p-p65 (Ser536), Anti-p65 (Total), Anti-IκBα.

-

Secondary: HRP-conjugated IgG.

-

-

Expected Result: In Crebanine-treated nuclear fractions, Total p65 levels remain comparable to LPS-only control, but p-p65 (Ser536) is significantly abolished .

Functional Readout: Griess Assay for Nitric Oxide

-

Objective: Quantify the downstream physiological output.

-

Method:

-

Collect 100 µL of culture supernatant after 24h incubation.

-

Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at Room Temperature (Dark).

-

Measure Absorbance at 540 nm.

-

-

Self-Validation: Include a standard curve using Sodium Nitrite (

). The

Toxicology & Pharmacokinetics Note

While Crebanine shows potent anti-inflammatory efficacy, researchers must account for its narrow therapeutic window.

-

Cytotoxicity: High concentrations (>100 µM) may induce ROS-dependent apoptosis (observed in HepG2 lines). Viability assays (MTT/CCK-8) must run in parallel with inflammatory assays to ensure cytokine reduction is not an artifact of cell death.

-

Pharmacokinetics: The compound has a relatively short half-life (

min in elimination phase), suggesting that for in vivo efficacy, sustained-release formulations or structural analogs (e.g., 2Br-Crebanine) may be required.

References

-

Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages Source: PubMed / National Institutes of Health (NIH) [Link]

-

Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway Source: PubMed / National Institutes of Health (NIH) [Link]

-

The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo Source: Frontiers in Pharmacology [Link][7][10]

-

In vitro anti-inflammatory activity of 5 Cambodian Stephania species: from crude extracts to bioactive alkaloids Source: Journal of Ethnopharmacology [Link]

Sources

- 1. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo [frontiersin.org]

- 4. Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasp-pain.org [iasp-pain.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo | Article Information | J-GLOBAL [jglobal.jst.go.jp]

A Technical Guide to Characterizing Crebanine's Binding Affinity for the α7 Nicotinic Acetylcholine Receptor

Intended Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This guide provides a comprehensive technical overview of the methodologies used to determine and characterize the binding affinity of crebanine, an aporphine alkaloid, for the α7 nicotinic acetylcholine receptor (α7 nAChR). We delve into the molecular context, present validated experimental protocols for both direct binding and functional assessment, and offer frameworks for data interpretation. The objective is to equip researchers with the necessary expertise to rigorously evaluate the interaction between novel compounds like crebanine and this critical neurological target.

Introduction: The Significance of the Crebanine-α7 nAChR Interaction

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel with a pivotal role in the central nervous system, influencing cognitive processes such as learning and memory.[1] Composed of five identical α7 subunits, this receptor is highly expressed in key brain regions like the hippocampus and cortex.[1] Its dysfunction is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a high-value target for therapeutic development.[2] A key characteristic of the α7 nAChR is its high permeability to calcium ions, allowing it to act as a significant modulator of intracellular signaling cascades.[2][3]

Crebanine is a naturally occurring aporphine alkaloid, a class of compounds known for their diverse pharmacological activities.[4] Initial research has identified crebanine as an antagonist of the α7 nAChR, suggesting its potential as a scaffold for developing novel therapeutics for neurodegenerative diseases.[5] Understanding the precise binding affinity and functional consequences of this interaction is a critical first step in any drug discovery pipeline. This guide outlines the essential experimental frameworks for achieving this.

Molecular and Theoretical Framework

The α7 Nicotinic Acetylcholine Receptor Structure

The α7 nAChR is a homopentameric channel, meaning it is formed by five identical α7 protein subunits arranged symmetrically around a central ion pore.[3] Each subunit possesses a large extracellular N-terminal domain, four transmembrane helices (M1-M4), and a variable intracellular loop between M3 and M4.[3] The orthosteric binding site, where the endogenous agonist acetylcholine and competitive ligands bind, is located at the interface between two adjacent subunits in the extracellular domain.[6] Additionally, distinct allosteric sites, often within the transmembrane domain, can bind modulators that alter receptor function without directly competing with the primary agonist.[6][7]

Principles of Binding Affinity Measurement

Binding affinity describes the strength of the interaction between a ligand (e.g., crebanine) and its receptor. It is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In experimental settings, affinity is often determined indirectly through:

-

IC50 (Half-maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of a specific radioligand from its target.

-

Ki (Inhibition constant): An absolute measure of binding affinity for a competitor, calculated from the IC50 value and the Kd of the radioligand. This allows for standardized comparison of affinities across different experiments.

-

EC50 (Half-maximal effective concentration): In functional assays, this is the concentration of a ligand that produces 50% of the maximal possible response (e.g., channel opening, calcium influx).

Experimental Methodologies: A Validated Approach

A multi-faceted approach combining direct binding assays with functional characterization is essential for a complete understanding of crebanine's pharmacology at the α7 nAChR.

Workflow for Characterizing Crebanine-α7 Interaction

The logical flow of experiments should progress from direct binding to functional validation. This ensures that any observed functional effect is directly attributable to the interaction with the target receptor.

Sources

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 2. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alkaloid - Wikipedia [en.wikipedia.org]

- 5. The effect of crebanine on memory and cognition impairment via the alpha-7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacology.med.ufl.edu [pharmacology.med.ufl.edu]

The Aporphine Alkaloid Crebanine: A Technical Guide to its Suppression of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Crebanine, a naturally occurring aporphine alkaloid, has emerged as a promising anti-cancer agent with demonstrated efficacy in preclinical studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Crebanine's role in suppressing the PI3K/Akt pathway. We will delve into the evidence supporting its inhibitory action, the downstream cellular consequences, and provide detailed protocols for investigating these effects in a laboratory setting. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of Crebanine and other natural compounds targeting oncogenic signaling pathways.

Introduction: The Convergence of a Natural Alkaloid and a Central Oncogenic Pathway

1.1. The PI3K/Akt Signaling Pathway: A Master Regulator of Cellular Homeostasis

The PI3K/Akt pathway is an intracellular signaling cascade that is essential for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the cell membrane.[1] This recruitment facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1 and mTORC2.[4] Once activated, Akt phosphorylates a plethora of downstream substrates, thereby orchestrating a complex cellular response that promotes cell survival and proliferation.[5][6]

1.2. Crebanine: An Aporphine Alkaloid with Anti-Cancer Potential

Crebanine is a naturally occurring aporphine alkaloid that can be isolated from plants of the Stephania genus.[7] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[7][8] Notably, Crebanine has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting its potential as a therapeutic agent.[9][10] A growing body of evidence points towards the PI3K/Akt pathway as a key target of Crebanine's anti-neoplastic effects.[8][11]

Molecular Mechanism of Crebanine-Mediated PI3K/Akt Pathway Suppression

The primary mechanism by which Crebanine exerts its anti-cancer effects is through the inhibition of the PI3K/Akt signaling cascade. This suppression is evidenced by a reduction in the phosphorylation status of key components of the pathway.

2.1. Downregulation of PI3K and Akt Phosphorylation

Studies have demonstrated that treatment with Crebanine leads to a significant decrease in the levels of phosphorylated PI3K and phosphorylated Akt in cancer cells.[8] The activation of Akt is a multi-step process that requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4][6][10] While the precise molecular interaction has yet to be fully elucidated, the observed reduction in phosphorylated Akt strongly suggests that Crebanine interferes with the upstream signaling events that lead to its activation. It is plausible that Crebanine may directly interact with the catalytic subunit of PI3K, such as p110α, or with Akt itself, thereby preventing their phosphorylation and subsequent activation.[7][8] Further investigation through molecular docking and direct binding assays is warranted to pinpoint the exact binding site and mode of inhibition.

Caption: Downstream effects of Crebanine-mediated PI3K/Akt inhibition.

2.2.3. Modulation of mTOR and FoxO Signaling

The PI3K/Akt pathway is intricately linked to other critical signaling networks, including the mammalian target of rapamycin (mTOR) and the Forkhead box O (FoxO) family of transcription factors.

-

mTOR Signaling: Akt can directly phosphorylate and activate mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. [12][13]By inhibiting Akt, Crebanine likely leads to the downregulation of mTORC1 activity, resulting in decreased phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). [3][14][15]This would contribute to the observed inhibition of cell proliferation.

-

FoxO Transcription Factors: Akt negatively regulates the FoxO family of transcription factors by phosphorylating them, which leads to their sequestration in the cytoplasm and prevents their pro-apoptotic and cell cycle arrest functions. [9][16][17]Inhibition of Akt by Crebanine is therefore expected to lead to the dephosphorylation and nuclear translocation of FoxO proteins, such as FoxO3a, where they can activate the transcription of genes involved in apoptosis and cell cycle arrest. [9][18]Indeed, studies have implicated the inhibition of the PI3K/Akt/FoxO3a pathway in the anti-cancer effects of Crebanine in hepatocellular carcinoma. [9]

Experimental Protocols for a Self-Validating System

3.1. Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effects of Crebanine on the cancer cell line of interest. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent experiments.

| Cell Line | IC50 of Crebanine |

| 786-0 (Renal Cell Carcinoma) | ~77.4 µM |

| A498 (Renal Cell Carcinoma) | ~108.6 µM |

| Caki-1 (Renal Cell Carcinoma) | ~130.5 µM |

3.2. Western Blot Analysis of PI3K/Akt Pathway Components

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate the chosen cancer cell line at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Crebanine (based on the predetermined IC50) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt (p-Akt Ser473 and p-Akt Thr308), mTOR, S6K, and 4E-BP1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane thoroughly with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Causality Behind Experimental Choices: By analyzing both total and phosphorylated protein levels, one can definitively conclude whether Crebanine affects the phosphorylation status of the target proteins rather than their overall expression. The inclusion of a time course and dose-response allows for a comprehensive understanding of the kinetics and potency of Crebanine's inhibitory effects.

3.3. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with Crebanine as described for the Western blot analysis. Harvest both adherent and floating cells.

-

Cell Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA content.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Causality Behind Experimental Choices: This method provides quantitative data on the effect of Crebanine on cell cycle progression. An accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would strongly support the Western blot findings of downregulated G1/S transition proteins.

3.4. Apoptosis Assay by Annexin V/PI Staining

Annexin V/PI staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with Crebanine as previously described.

-

Staining: Resuspend the harvested cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Crebanine.

Causality Behind Experimental Choices: This assay provides a quantitative measure of apoptosis and allows for the distinction between different stages of cell death. An increase in the Annexin V-positive cell population following Crebanine treatment would directly correlate with the Western blot findings of increased pro-apoptotic protein expression.

Caption: Experimental workflow for validating Crebanine's mechanism of action.

Future Directions and Concluding Remarks

The evidence presented in this technical guide strongly supports the role of Crebanine as a potent inhibitor of the PI3K/Akt signaling pathway, leading to anti-cancer effects through the induction of apoptosis and cell cycle arrest. While the current understanding is robust, further research is necessary to fully elucidate the therapeutic potential of this promising natural compound.

Key areas for future investigation include:

-

Direct Target Identification: Elucidating the precise molecular target of Crebanine within the PI3K/Akt pathway through techniques such as molecular docking, surface plasmon resonance, or drug affinity responsive target stability (DARTS) assays.

-

In Vivo Efficacy: While in vitro studies have been promising, the anti-tumor effects of Crebanine need to be validated in preclinical in vivo models. [8]The ability of Crebanine to penetrate the blood-brain barrier makes it a particularly attractive candidate for the treatment of brain tumors like glioblastoma. [8][11]* Combination Therapies: Investigating the synergistic effects of Crebanine with conventional chemotherapeutic agents or other targeted therapies to enhance anti-cancer efficacy and overcome drug resistance.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Crebanine to optimize its delivery and therapeutic window.

References

-

Study on correlations of BDNF, PI3K, AKT and CREB levels with depressive emotion and impulsive behaviors in drug-naïve patients with first-episode schizophrenia. PubMed Central. [Link]

-

Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed Central. [Link]

-

Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed Central. [Link]

-

Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. MDPI. [Link]

-

PI3K/Akt and CREB regulate adult neural hippocampal progenitor proliferation and differentiation. PubMed. [Link]

-

Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. ResearchGate. [Link]

-

Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. PubMed. [Link]

-

AKT phosphorylation sites of Ser473 and Thr308 regulate AKT degradation. PubMed. [Link]

-

Phosphorylation-Dependent Inhibition of Akt1. MDPI. [Link]

-

Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury. PubMed Central. [Link]

-

Regulation of mTORC2 Signaling. PubMed. [Link]

-

Violaceoid F induces nuclear translocation of FOXO3a by inhibiting CRM1 via a novel mechanism and suppresses HeLa cell growth. ResearchGate. [Link]

- Dysregulation of the PI3K/Akt pathway is implicated in a number of human diseases including cancer, diabetes, cardiovascular disease and neurological diseases. Google Search.

- The phosphatidylinositol 3' -kinase(PI3K)-Akt signaling pathway is activated by many types of cellular stimuli or toxic insults and regulates fundamental cellular functions such as transcription, translation, proliferation, growth, and survival. Google Search.

-

Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer. PubMed. [Link]

-

Inhibition of P110α and P110δ catalytic subunits of PI3 kinase reverses impaired arterial healing after injury in hypercholesterolemic male mice. PubMed. [Link]

-

4E-BP1 and S6K1: Translational integration sites for nutritional and hormonal information in muscle. ResearchGate. [Link]

-

The p110δ structure: Mechanisms for selectivity and potency of new PI(3)K inhibitors. ResearchGate. [Link]

-

Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner. PLOS One. [Link]

-

Regulation and metabolic functions of mTORC1 and mTORC2. PubMed Central. [Link]

-

Exercise activated the TAN1/PI3K/AKT/CREB signaling pathway. ResearchGate. [Link]

-

mTOR Pathway and its Regulation. YouTube. [Link]

-

Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons. PubMed. [Link]

-

Allosteric activation or inhibition of PI3Kγ mediated through conformational changes in the p110γ helical domain. eLife. [Link]

-

Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases. PubMed Central. [Link]

-

Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship. PubMed. [Link]

-

Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases. PubMed Central. [Link]

-

The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration. ResearchGate. [Link]

-

PI3K/AKT Regulates Aggrecan Gene Expression by Modulating Sox9 Expression and Activity in Nucleus Pulposus Cells of the Intervertebral Disc. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt and CREB regulate adult neural hippocampal progenitor proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of P110α and P110δ catalytic subunits of PI3 kinase reverses impaired arterial healing after injury in hypercholesterolemic male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific inhibition of p110α subunit of PI3K: putative therapeutic strategy for KRAS mutant colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AKT phosphorylation sites of Ser473 and Thr308 regulate AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Screening Health-Promoting Compounds for Their Capacity to Induce the Activity of FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Validated Stability-Indicating HPLC Method for the Quantification of Crebanine

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Crebanine. Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has demonstrated potential therapeutic properties, including anti-cancer activities, making its accurate quantification critical for research, quality control, and drug development.[1][2] The methodology herein is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure robustness, accuracy, and precision.[3][4] We delve into the scientific rationale behind chromatographic parameter selection and provide detailed protocols for validating the method's specificity, linearity, accuracy, precision, sensitivity, and robustness.

Introduction: The Rationale for a Validated Method

Crebanine (C₂₀H₂₁NO₄, M.W. 339.39 g/mol ) is a naturally occurring aporphine alkaloid that has garnered scientific interest for its biological activities.[1][5] As with any potential therapeutic agent, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is a cornerstone of pharmaceutical development and quality control. A validated analytical method ensures that the measurements are trustworthy, which is paramount for raw material testing, formulation analysis, and stability studies.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[6][7] A "stability-indicating" method is a validated quantitative analytical procedure that can accurately detect changes in the chemical properties of the drug substance over time.[8][9] Such a method must be able to unequivocally separate the intact API from any potential degradation products that may form under various stress conditions, ensuring the safety and efficacy of the final product.[10][11] This document serves as both a guide to the principles and a practical protocol for achieving this goal for Crebanine.

Foundational Step: HPLC Method Development

The objective of method development is to create a set of chromatographic conditions that yield a sharp, symmetrical, and well-resolved peak for Crebanine in a reasonable analysis time. The choices made here are foundational to the subsequent validation.

The Logic of Chromatographic Parameter Selection

-

Column Chemistry: Crebanine, as an alkaloid, is a moderately polar, basic compound.[12][13] A reversed-phase C18 (octadecylsilane) column is the logical first choice. The non-polar stationary phase effectively retains the analyte from a more polar mobile phase, providing excellent separation for a wide range of pharmaceutical compounds. A Hypersil BDS C18 column has been shown to be effective for separating Crebanine.[14]

-

Mobile Phase Composition: A gradient elution using a buffered aqueous phase and an organic modifier is optimal.

-

Aqueous Phase: A buffer like ammonium acetate (e.g., 100 mM) is used to control the pH of the mobile phase.[14] For a basic compound like Crebanine, maintaining a consistent pH prevents peak tailing by suppressing the interaction of the protonated analyte with residual silanols on the silica-based column packing.

-

Organic Modifier: Methanol or acetonitrile is used to elute the analyte from the column. A gradient system, where the proportion of the organic modifier is increased over time, is effective for separating the main analyte from potential impurities that may have different polarities.[14][15]

-

-

Detection Wavelength: The selection of an appropriate detection wavelength is critical for achieving high sensitivity. Crebanine exhibits a UV absorbance maximum at approximately 280 nm, making this the ideal wavelength for quantification with a UV detector.[14]

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for analytical C18 columns (e.g., 4.6 mm internal diameter), balancing analysis time with separation efficiency.[14] Maintaining a constant column temperature (e.g., 25°C) is crucial for ensuring the reproducibility of retention times.[14]

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis of Crebanine.

| Parameter | Recommended Condition |

| Instrument | HPLC System with UV/PDA Detector |

| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 100 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-20 min (80-20% B), 20-25 min (20% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Diluent | Methanol |

The Validation Protocol: Demonstrating Fitness for Purpose

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[4] The following protocols are designed based on the ICH Q2(R1) guideline.[3]

System Suitability Testing (SST)

Causality: Before any analytical run, the SST is performed to verify that the chromatographic system is performing adequately on that specific day.[16] It is an integrated test of the entire system (instrument, reagents, column) and is essential for ensuring the validity of the results.[17][18]

Protocol:

-

Prepare a standard solution of Crebanine at a working concentration (e.g., 50 µg/mL).

-

Inject this standard solution six consecutive times.

-

Calculate the key chromatographic parameters from the resulting chromatograms.

Acceptance Criteria:

| Parameter | Acceptance Criterion | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can indicate column degradation or analyte-silanol interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |

| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injection and detection system.[19] |

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |

Specificity and Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, excipients, or degradation products.[4] A forced degradation study is the most effective way to demonstrate this and to establish the stability-indicating nature of the method.[20][21][22] By intentionally degrading the drug substance, we generate the very interferences the method must be able to resolve.[10]

Workflow Diagram: Forced Degradation & Specificity

Caption: Workflow for demonstrating specificity via forced degradation.

Protocol:

-

Preparation: Prepare solutions of Crebanine (e.g., 1 mg/mL) in the diluent.

-

Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 1 hour.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23]

-

Analysis: Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) and analyze by HPLC. Use a Photodiode Array (PDA) detector to assess peak purity of the Crebanine peak in each stressed sample.

Acceptance Criteria:

-

The method should demonstrate resolution (Rs > 2) between the Crebanine peak and all degradation product peaks.

-

The Crebanine peak should be spectrally pure (as determined by PDA analysis) in the presence of its degradants and any excipients.

-

A reasonable level of degradation (e.g., 5-20%) should be achieved to prove the method's capability without completely destroying the analyte.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Protocol:

-

Prepare a stock solution of Crebanine (e.g., 1000 µg/mL).

-

Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).

-

Inject each concentration level in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis.

Acceptance Criteria:

-

The correlation coefficient (r²) should be ≥ 0.999.

-

The y-intercept should be close to zero.

-

The residuals should be randomly distributed around the x-axis.

Accuracy (as Percent Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike and recovery studies, where a known amount of analyte is added to a sample matrix (or placebo) and the recovery is calculated. This confirms that the method is free from systematic errors.

Protocol:

-

Prepare a placebo mixture (if analyzing a formulated product).

-

Spike the placebo with Crebanine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage of the analyte recovered.

-

% Recovery = (Measured Concentration / Spiked Concentration) x 100

-

Acceptance Criteria:

-

The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

Protocol for Repeatability (Intra-assay Precision):

-

Prepare six individual samples of Crebanine at 100% of the target concentration.

-

Analyze these samples on the same day, using the same instrument and analyst.

-

Calculate the Relative Standard Deviation (% RSD) of the results.

Protocol for Intermediate Precision (Inter-assay Precision):

-

Repeat the repeatability protocol on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the % RSD for this new set of six samples.

-

Perform a statistical analysis (e.g., an F-test) to compare the variance between the two sets of data and calculate the overall % RSD for all 12 samples.

Acceptance Criteria:

-

Repeatability: % RSD ≤ 1.0%.

-

Intermediate Precision: % RSD ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19] These parameters define the sensitivity of the method.

Protocol (Signal-to-Noise Ratio Method):

-

Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of Crebanine with those of blank samples.

-

Inject progressively more dilute solutions of Crebanine.

-

The concentration that yields an S/N ratio of 3:1 is established as the LOD.

-

The concentration that yields an S/N ratio of 10:1 is established as the LOQ.[11]

-

Confirm the LOQ by analyzing six replicates at this concentration and ensuring the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria (e.g., %RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

-

Analyze a standard solution of Crebanine while making small, deliberate changes to the chromatographic conditions, one at a time.

-

Typical variations include:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2°C)

-

Mobile Phase pH (± 0.2 units)

-

Mobile Phase Organic Composition (± 2%)

-

-

Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

-

System suitability parameters must remain within the acceptance criteria for all tested variations.

-

The changes should not lead to a significant deviation in the quantitative result.

Summary of Validation Parameters

The relationship between the core validation parameters demonstrates the logical structure of the validation process.

Logical Relationship of Validation Parameters

Caption: Interdependence of HPLC method validation parameters.

The table below summarizes the typical acceptance criteria for the validation of an HPLC method for the quantification of an API.

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000; %RSD ≤ 1.0% |

| Specificity | No interference at the retention time of Crebanine; Peak purity confirmed |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Range | 80% - 120% of target concentration |

| Accuracy | 98.0% - 102.0% mean recovery |

| Precision (Repeatability) | % RSD ≤ 1.0% |

| Precision (Intermediate) | % RSD ≤ 2.0% |

| LOQ | S/N ratio ≥ 10; acceptable precision and accuracy at this level |

| Robustness | System suitability passes under varied conditions |

Conclusion

The HPLC method and validation protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of Crebanine. By following the principles outlined in the ICH guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data. This validated, stability-indicating method is suitable for routine quality control analysis, stability studies, and supporting regulatory submissions for products containing Crebanine. Adherence to these scientifically sound principles is not merely a regulatory requirement but a commitment to quality and safety in the pharmaceutical sciences.

References

-

International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE.[Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Quantitative analysis of Cephardine using the modern HPLC method.[Link]

-

ResearchGate. Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa.[Link]

-

Bio-protocol. HPLC method validation.[Link]

-

YouTube. ICH Q2 Validation of Analytical Procedures.[Link]

-

International Journal of All Research Education and Scientific Methods. A Review on HPLC Method Development and Validation in Forced Degradation Studies.[Link]

-

Pharmaceutical Updates. System suitability in HPLC Analysis.[Link]

-

Scholars Research Library. Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid.[Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.[Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

-

Pharma guideline. System Suitability in HPLC Analysis.[Link]

-

MDPI. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry.[Link]

-

National Center for Biotechnology Information (PMC). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.[Link]

-

Biopurify Phytochemicals. Crebanine CAS No.:25127-29-1.[Link]

-

PubMed. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances.[Link]

-

Lab Manager. System Suitability Testing: Ensuring Reliable Results.[Link]

-

Frontiers. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme.[Link]

-

SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.[Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.[Link]

-

International Journal for Research in Applied Science & Engineering Technology. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.[Link]

-

Biomedical Research. Structural and Pharmacological Properties of Alkaloids with Special Reference to Thebaine Type Alkaloids.[Link]

-

International Council for Harmonisation. Quality Guidelines.[Link]

-

ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods.[Link]

-

U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

-

ResearchGate. The role of forced degradation studies in stability indicating HPLC method development.[Link]

-

MDPI. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids.[Link]

-

National Center for Biotechnology Information (PMC). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes.[Link]

-

YouTube. Lab 7: Caffeine Quantification by HPLC.[Link]

-

National Center for Biotechnology Information (PMC). (−)-Crebanine.[Link]

Sources

- 1. Frontiers | Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme [frontiersin.org]

- 2. (−)-Crebanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. fda.gov [fda.gov]

- 5. CAS 25127-29-1 | Crebanine [phytopurify.com]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

- 9. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onyxipca.com [onyxipca.com]

- 11. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 17. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]

- 18. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy [gmp-compliance.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. ijarsct.co.in [ijarsct.co.in]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. ICH Official web site : ICH [ich.org]

Preparation of Crebanine Stock Solutions in DMSO vs. Ethanol: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive framework for the preparation, storage, and handling of stock solutions of Crebanine, an aporphine alkaloid with significant therapeutic potential. Recognizing the critical impact of solvent choice on experimental outcomes, this document offers a detailed comparative analysis of dimethyl sulfoxide (DMSO) and ethanol as primary solvents. We present evidence-based best practices and step-by-step protocols to ensure the integrity, stability, and reliable performance of Crebanine in diverse research applications, from in vitro cell-based assays to preclinical in vivo studies.

Introduction to Crebanine

Crebanine is an isoquinoline-like alkaloid naturally occurring in plants of the Stephania genus.[1] It has garnered considerable interest in the scientific community for its diverse pharmacological activities. Research has demonstrated that Crebanine can suppress the proliferation, migration, and invasion of cancer cells, and induce apoptosis, notably in glioblastoma multiforme.[2] Its mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[3] Given its ability to penetrate the blood-brain barrier, Crebanine holds promise for the development of novel therapeutics for neurological and oncological conditions.[2]

Accurate and reproducible experimental results are contingent upon the correct preparation of stock solutions. The choice of solvent is a pivotal decision that influences the compound's solubility, stability, and potential for off-target effects in biological systems. This guide will explore the rationale and procedures for using DMSO and ethanol, two common laboratory solvents, for the preparation of Crebanine stock solutions.

Solvent Selection: A Comparative Analysis of DMSO and Ethanol

The selection of an appropriate solvent is a critical first step in any experiment involving small molecules. The ideal solvent should fully dissolve the compound at the desired concentration, maintain its chemical stability, and exhibit minimal toxicity in the experimental model.

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent widely regarded as a "universal solvent" in drug discovery due to its ability to dissolve a broad spectrum of polar and nonpolar compounds.[4]

-

Advantages:

-

High Solubilizing Power: DMSO is an excellent solvent for a vast array of organic molecules, including many that are poorly soluble in water.[5] Commercial availability of a 10 mM Crebanine solution in DMSO strongly indicates its high solubility in this solvent.[3]

-

Miscibility: It is miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous cell culture media or physiological buffers.[5]

-

Stability: Many compounds exhibit good stability in DMSO solutions when stored correctly.[6] For Crebanine, stock solutions in DMSO have been shown to be stable for up to 6 months at -80°C and 1 month at -20°C.[3]

-

-

Disadvantages:

-